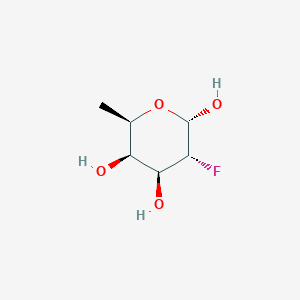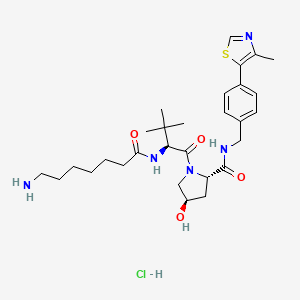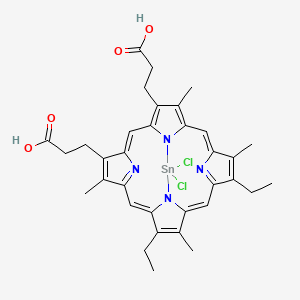
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is a synthetic organic compound that belongs to the class of fluorinated carbohydrates This compound is characterized by the presence of a fluorine atom at the third carbon position and a methyl group at the sixth carbon position of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine, to facilitate the substitution of a hydroxyl group with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available carbohydrate sources. The process includes protection and deprotection steps to ensure selective fluorination and methylation. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups formed after oxidation, using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols from carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is used as a building block in the synthesis of more complex fluorinated carbohydrates. It is also employed in the study of reaction mechanisms involving fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine substitution on carbohydrate metabolism and enzyme interactions. It serves as a probe to study the binding and activity of glycosidases and other carbohydrate-processing enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated nature may enhance the metabolic stability and bioavailability of carbohydrate-based drugs.
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of fluorinated polymers and surfactants with unique properties.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound may act as an inhibitor or substrate for glycosidases, altering their activity and leading to changes in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxane-2-yl: A non-fluorinated analog with similar structural features but lacking the fluorine atom.
(2S,3R,4S,5R,6R)-3-chloro-6-methyloxane-2,4,5-triol: A chlorinated analog with a chlorine atom instead of fluorine at the third carbon position.
(2S,3R,4S,5R,6R)-3-fluoro-6-ethyloxane-2,4,5-triol: A similar compound with an ethyl group at the sixth carbon position instead of a methyl group.
Uniqueness: The presence of the fluorine atom at the third carbon position in (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol imparts unique electronic and steric properties to the molecule. This can influence its reactivity, binding interactions, and overall stability compared to its non-fluorinated or differently substituted analogs.
Eigenschaften
Molekularformel |
C6H11FO4 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
IRKXGKIPOMIQOD-DVKNGEFBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)


![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)



![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)

![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)

![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)

